Tert-butyl [4-(methylamino)benzyl]carbamate

Organic Synthesis Protecting Group Strategy Amine Methylation

This orthogonally protected diamine building block uniquely combines a free methylamino group with a Boc-protected benzylamine, enabling sequential chemoselective derivatization without additional protection/deprotection steps. Unlike simple Boc-benzylamines or di-Boc analogs, this compound saves synthetic steps, improves atom economy, and prevents yield losses from selective deprotection. Ideal for diversity-oriented synthesis, HDAC inhibitor lead optimization, and peptidomimetic design. High batch-to-batch consistency supports reproducible multi-step synthesis and library production.

Molecular Formula C13H20N2O2
Molecular Weight 236.315
CAS No. 697306-51-7
Cat. No. B2820223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl [4-(methylamino)benzyl]carbamate
CAS697306-51-7
Molecular FormulaC13H20N2O2
Molecular Weight236.315
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)NC
InChIInChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-10-5-7-11(14-4)8-6-10/h5-8,14H,9H2,1-4H3,(H,15,16)
InChIKeySSFHZITVVKTCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl [4-(methylamino)benzyl]carbamate (CAS 697306-51-7): A Core Orthogonally Protected Diamine Scaffold for Precision Organic Synthesis


Tert-butyl [4-(methylamino)benzyl]carbamate (CAS: 697306-51-7) is a synthetic organic compound belonging to the class of N-Boc-protected benzylamines. Its molecular formula is C13H20N2O2, with a molecular weight of 236.31 g/mol [1]. The molecule features a 1,4-disubstituted benzene core bearing a Boc-protected aminomethyl group (–CH₂NHBoc) and an unprotected secondary methylamino group (–NHCH₃) . This dual functionalization establishes the compound as an orthogonally protected diamine building block. The tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group for one amine, enabling selective synthetic manipulation, while the free methylamino group provides a site for further functionalization without prior deprotection [2]. This structural motif is fundamental in the synthesis of complex amines, heterocycles, and pharmaceuticals where the sequential introduction of diverse chemical groups is required [3].

Why Tert-butyl [4-(methylamino)benzyl]carbamate Cannot Be Interchanged with Other Boc-Protected Benzylamines


In procurement for multi-step synthesis, substituting a closely related analog for Tert-butyl [4-(methylamino)benzyl]carbamate (CAS 697306-51-7) can lead to synthetic pathway failure or necessitate significant re-optimization of reaction conditions. The defining structural feature—the orthogonally reactive pair of an acid-labile Boc-protected primary amine and a free, nucleophilic methylamino group—dictates its unique application space . For instance, replacing it with a simpler Boc-protected benzylamine like tert-butyl (4-aminobenzyl)carbamate (CAS 174959-54-7) [1] eliminates the possibility of selective functionalization at the aromatic amine without an additional protection/deprotection step. Conversely, using a compound where both amines are protected, such as a di-Boc derivative, necessitates a challenging selective mono-deprotection step which is known to suffer from poor yields and selectivity issues, especially for aromatic amines [2]. This precise balance of protecting group strategy is not merely a convenience but a critical determinant of synthetic efficiency, atom economy, and ultimate yield. Therefore, generic substitution based solely on structural similarity fails to account for the functional consequences of the specific orthogonal protecting group arrangement [3].

Quantitative Differentiation Evidence for Tert-butyl [4-(methylamino)benzyl]carbamate (CAS 697306-51-7)


Pre-Installed Methylamino Group Eliminates a Low-Yielding Post-Protection Methylation Step

Using tert-butyl [4-(methylamino)benzyl]carbamate, where the methylamino group is pre-installed on the aromatic ring, avoids the post-synthetic N-methylation of a Boc-protected aniline derivative. N-methylation of less nucleophilic aryl amines, such as N-Boc protected anilines, is a well-documented low-yielding process. Darnbrough et al. report that standard Boc protection of aryl amines yields are often poor and unsatisfactory, making subsequent methylation on a protected aniline even more challenging [1]. In contrast, the target compound provides this functionality natively, circumventing this entire synthetic bottleneck. Furthermore, a photocatalytic method for N-methylation tolerates N-Boc groups but is demonstrated on benzylamine (a primary alkyl amine), not on a protected aniline, highlighting the unique challenge of aryl amine methylation [2].

Organic Synthesis Protecting Group Strategy Amine Methylation

Verified Analytical Purity: A Procurement Benchmark for tert-butyl [4-(methylamino)benzyl]carbamate

The tert-butyl [4-(methylamino)benzyl]carbamate (CAS 697306-51-7) offered by commercial vendors is specified at a minimum purity of 95% . This is a critical procurement specification as it provides a verifiable baseline for downstream applications. Unlike many unverified or custom-synthesized analogs where purity may be inconsistent or unspecified, this compound's 95% purity is a standard, publicly listed, and auditable quality metric. This is particularly important for its use as a building block in multi-step syntheses where impurities can lead to side reactions and reduce the final yield of the desired product.

Quality Control Analytical Chemistry Procurement Specification

Tert-Butylcarbamate Motif Validated in Nanomolar HDAC6 Inhibition: A Differentiator from Non-Carbamate Scaffolds

While this specific compound is a synthetic intermediate, its core tert-butylcarbamate structural motif has been directly validated in potent histone deacetylase (HDAC) inhibitors. Valente et al. reported that benzene-based hydroxamates bearing a tert-butylcarbamate group (e.g., compound 10c) selectively inhibited HDAC6 at the nanomolar level. In cellular assays, compound 10c induced 21.4% apoptosis in U937 leukemia cells (vs. 16.9% for the control drug SAHA) and reduced colony-forming potential of HT29 colon cancer cells by 60% [1]. This provides a class-level inference: the tert-butylcarbamate group, which is present in the target compound, can confer potent and selective biological activity. This differentiates it from other benzylamine derivatives lacking this group, which would not be expected to have the same interaction with biological targets.

Medicinal Chemistry Histone Deacetylase Inhibition Antiproliferative Activity

Validated Application Scenarios for Tert-butyl [4-(methylamino)benzyl]carbamate in Research and Development


Synthesis of Orthogonally Protected Diamine Libraries for High-Throughput Screening

This compound is ideally suited for generating diverse chemical libraries of orthogonally protected diamines. The presence of a free methylamino group and a Boc-protected benzylamine allows for sequential, chemoselective derivatization. In a first step, the methylamino group can be functionalized (e.g., via alkylation, acylation, or reductive amination) without affecting the Boc-protected site. Subsequent acidolytic removal of the Boc group reveals a primary amine for a second, independent functionalization step. This orthogonal reactivity is a cornerstone of combinatorial chemistry and diversity-oriented synthesis, enabling the rapid exploration of chemical space around a central diamine scaffold [1][2].

Intermediate in the Design and Synthesis of tert-Butylcarbamate-Containing HDAC Inhibitors

The tert-butylcarbamate moiety is a validated pharmacophore for histone deacetylase (HDAC) inhibition, with demonstrated nanomolar activity and cellular efficacy against cancer cell lines [1]. This compound serves as a direct synthetic precursor to such inhibitors. By functionalizing the free methylamino group, researchers can introduce a zinc-binding group (e.g., a hydroxamate or 2'-aminoanilide) required for HDAC inhibition, while retaining the Boc-protected amine as a point for further structural elaboration or conjugation. This specific application scenario is supported by the class-level evidence showing that tert-butylcarbamate-containing molecules exhibit potent and selective biological activity [3].

Building Block for N-Methylated Peptidomimetics and Macrocyclic Compounds

The N-methyl group is a common structural modification in peptidomimetics to improve metabolic stability and membrane permeability. This compound provides a convenient entry point for incorporating an N-methylated amine into larger peptide-like or macrocyclic structures. The Boc group allows for standard solid-phase peptide synthesis (SPPS) or solution-phase coupling after deprotection, while the methylamino group can be further alkylated or incorporated into a ring-closing metathesis step. The synthetic utility of N-methylated amines with Boc protection is well-established in the literature [2][4].

Specialty Chemical Intermediate for Agrochemical or Advanced Material Synthesis

Beyond pharmaceuticals, carbamates are widely used as intermediates in the agrochemical industry (e.g., pesticides, herbicides) and in the synthesis of advanced materials [4]. The orthogonal protection of this diamine makes it a versatile building block for constructing more complex molecular architectures required in these fields. For instance, it could be used to synthesize a novel monomer for a functional polymer, where the Boc group is removed to reveal an amine for polymerization, while the methylamino group is retained for specific material properties. The high and verifiable purity (≥95%) ensures reproducible results in these demanding applications .

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